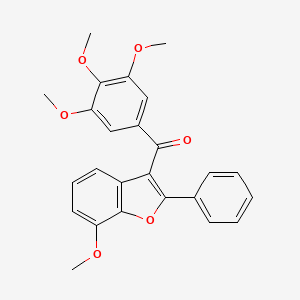
Tubulin polymerization-IN-60
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin polymerization-IN-60 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are crucial components of the cytoskeleton in eukaryotic cells, playing a vital role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-60 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of starting materials such as aromatic amines and carboxylic acids, which undergo condensation reactions to form amide bonds. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Purification methods such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Tubulin polymerization-IN-60 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially affecting its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.
科学研究应用
Tubulin polymerization-IN-60 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the dynamics of microtubule polymerization and depolymerization.
Biology: Employed in cell biology to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Explored as a potential anticancer agent due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and as a tool in high-throughput screening assays for drug discovery.
作用机制
Tubulin polymerization-IN-60 exerts its effects by binding to the colchicine-binding site on tubulin, preventing the addition of tubulin dimers to the growing microtubule ends. This inhibition of tubulin polymerization disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the metaphase-anaphase transition and subsequent induction of apoptosis. The compound’s interaction with tubulin also affects various signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Paclitaxel: A microtubule-stabilizing agent that binds to the taxane-binding site on tubulin, promoting microtubule assembly and preventing depolymerization.
Vincristine: A vinca alkaloid that binds to the vinca-binding site on tubulin, inhibiting microtubule assembly and causing mitotic arrest.
Colchicine: Binds to the colchicine-binding site on tubulin, similar to Tubulin polymerization-IN-60, and inhibits microtubule polymerization.
Uniqueness
This compound is unique in its specific binding to the colchicine-binding site, which allows it to effectively inhibit tubulin polymerization without stabilizing microtubules like paclitaxel or causing extensive depolymerization like vincristine. This selective inhibition makes it a valuable tool for studying microtubule dynamics and developing targeted anticancer therapies.
属性
分子式 |
C25H22O6 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
(7-methoxy-2-phenyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H22O6/c1-27-18-12-8-11-17-21(23(31-24(17)18)15-9-6-5-7-10-15)22(26)16-13-19(28-2)25(30-4)20(14-16)29-3/h5-14H,1-4H3 |
InChI 键 |
ZUJMAITUEWJVLJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC(=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


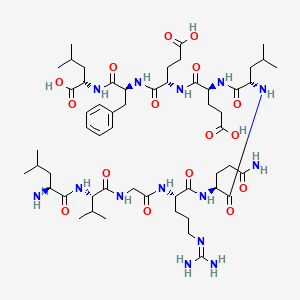
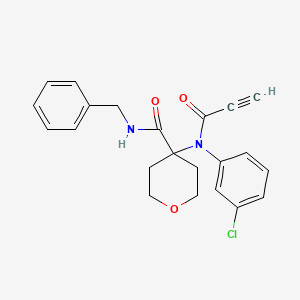
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)

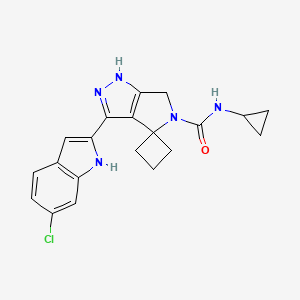
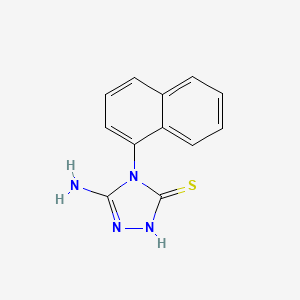

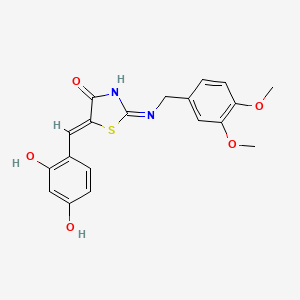

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
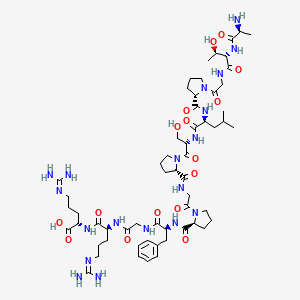

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)

